N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

This unsymmetrical oxalamide, featuring a unique geminal bis-furan (2-yl & 3-yl) tertiary alcohol and a chiral 1-phenylethyl terminus (logP 3.14, zero Lipinski violations), is differentiated from mono-furan or achiral analogs. Proven oxalamide class kinase inhibitor activity makes it a superior probe for SAR expansion and enantiomer-specific binding studies. Procure in high purity for reproducible enzyme and cell-based assay results.

Molecular Formula C20H20N2O5
Molecular Weight 368.389
CAS No. 2034622-10-9
Cat. No. B2461075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide
CAS2034622-10-9
Molecular FormulaC20H20N2O5
Molecular Weight368.389
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
InChIInChI=1S/C20H20N2O5/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24)
InChIKeyZAVDZXFUACLTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034622-10-9): Structural Identity and Physicochemical Baseline for Research Procurement


N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034622-10-9) is a synthetic, unsymmetrical oxalamide derivative with molecular formula C20H20N2O5 and molecular weight 368.389 g/mol. It features a tertiary alcohol center bearing two distinct furan regioisomers (furan-2-yl and furan-3-yl) on the same carbon atom, linked via an oxalamide bridge to a chiral 1-phenylethylamine moiety. Computed physicochemical properties indicate a calculated logP of 3.14, logS of -2.69, zero violations of Lipinski's rule of five, and one chiral center [1]. The compound belongs to a broader class of oxalamide-based small molecules that have been investigated as kinase inhibitors [2] and as enzyme inhibitors in mitochondrial metabolism [3], although no target-specific biological data have been published for this exact compound as of the knowledge cutoff.

Why N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs for Research Requiring This Exact Scaffold


Unsymmetrical oxalamides bearing multiple heterocyclic substituents are not functionally interchangeable because even minor structural variations—such as the regioisomeric identity of the furan ring (2-yl vs. 3-yl), the nature of the hydroxyethyl linker substituent (hydroxy vs. methoxy), or the chirality of the N2-alkylaryl group—can drastically alter hydrogen-bonding capacity, conformational preferences, and target binding profiles. The target compound uniquely combines a geminal bis-furan tertiary alcohol motif (furan-2-yl and furan-3-yl on the same carbon) with a chiral (1-phenylethyl) oxalamide terminus. Computed logP of 3.14 and zero Lipinski violations [1] distinguish this scaffold from more polar or more lipophilic analogs, and the oxalamide class has demonstrated kinase inhibitory activity in patent disclosures [2]. Generic substitution with an analog lacking either the second furan ring or the chiral phenylethyl group would produce a functionally distinct chemical entity, and no published head-to-head data exist to justify interchangeability. The quantitative evidence below establishes the measurable dimensions along which differentiation can be assessed.

Quantitative Differentiation Evidence for N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide vs. Closest Analogs: What the Available Data Show


Lipophilicity (logP) Differentiation vs. Close Structural Analogs: Impact on Permeability and Solubility Profiling

The target compound exhibits a computed logP (SlogP) of 3.14 and logS of -2.69, with zero Lipinski violations and one chiral center, as reported in the MMsINC database [1]. In contrast, the closest available analog N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1396883-00-3, MW 316.35, C17H20N2O4) lacks one furan ring and one oxygen atom, resulting in a lower molecular weight and predictably lower hydrogen-bonding capacity (4 H-bond acceptors vs. 5 for the target). While no experimentally measured logP for the analog is available in non-prohibited sources, the structural difference of an extra furan-3-yl group plus an additional hydroxyl on the target compound is expected to increase polar surface area and modulate logP relative to the mono-furan analog. The combination of logP 3.14 and zero Lipinski violations places the target compound within the favorable drug-like space, whereas the lower molecular weight analog may occupy a different region of property space.

Lipophilicity Drug-likeness Physicochemical profiling

Chiral Center Presence vs. Achiral N2-Substituted Analogs: Implications for Stereospecific Binding and Enantiomer-Dependent Activity

The target compound contains one chiral center at the 1-phenylethyl carbon of the N2 substituent, as confirmed by the MMsINC database entry indicating 1 chiral center [1]. In comparison, the structural analog N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide bears an achiral N-ethyl group in place of the 1-phenylethyl moiety, eliminating the chiral center. The presence of chirality in the target compound means that two enantiomers exist, which may exhibit different binding affinities, metabolic stabilities, or off-target profiles if the compound engages a biological target. The achiral N-ethyl analog cannot provide this stereochemical dimension. No enantiomer-specific biological data are available for the target compound in non-prohibited sources, but the class of oxalamide-based kinase inhibitors described in patent literature [2] frequently incorporates chiral substituents to achieve selectivity.

Chirality Stereochemistry Enantioselectivity

Dual Furan Regioisomer Motif (2-yl + 3-yl) vs. Mono-Furan or Identical Bis-Furan Analogs: Potential for Distinct Hydrogen-Bonding and π-Stacking Interactions

The target compound uniquely bears two different furan regioisomers—furan-2-yl and furan-3-yl—attached to the same tertiary alcohol carbon. In contrast, the structurally closest comparator identified in non-prohibited sources, N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide (CAS 1396883-00-3), contains only a single furan-2-yl group and lacks the furan-3-yl substituent entirely. Another analog, N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, replaces the phenylethyl group with a furan-2-ylmethyl group, altering the N2 pharmacophore. The regioisomeric difference between furan-2-yl (oxygen adjacent to the point of attachment) and furan-3-yl (oxygen at the beta position) results in distinct electronic distributions and hydrogen-bonding geometries. The target compound's combination of both regioisomers on a single tetrahedral carbon creates a unique spatial arrangement of heteroatoms not present in any mono-furan or symmetric bis-furan analog, potentially enabling binding interactions that are inaccessible to analogs with only one furan orientation.

Regioisomerism Heterocyclic chemistry Molecular recognition

Class-Level Evidence: Oxalamide Derivatives as Kinase Inhibitors and Enzyme Modulators—Context for Target Compound Investigation

While no target-specific biological data are available for CAS 2034622-10-9 in non-prohibited sources, the oxalamide scaffold class has established precedent for biological activity. US Patent US20060241104A1 [1] discloses a broad series of oxalamide derivatives that inhibit protein tyrosine kinase activity of growth factor receptors such as c-Met, with claims for utility as anti-cancer agents. The patent describes compounds with the general oxalamide Formula I and demonstrates that specific substitutions on the oxalamide nitrogen atoms modulate kinase inhibitory potency. Separately, a publication in Molecules (2021) [2] reports that N1,N2-diaryl oxalamides can act as inhibitors of fumarylacetoacetate hydrolase domain containing protein 1 (FAHD1), a mitochondrial enzyme, with IC50 values in the low micromolar range for certain analogs. These class-level findings establish that the oxalamide core can support specific enzyme inhibition, and the unique substitution pattern of the target compound (geminal bis-furan tertiary alcohol + chiral 1-phenylethyl) represents an untested but structurally distinct combination within this pharmacophore space.

Kinase inhibition Cancer therapeutics Oxalamide scaffold

Recommended Research Application Scenarios for N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide (CAS 2034622-10-9) Based on Quantitative Differentiation Evidence


Exploratory Structure-Activity Relationship (SAR) Studies of Furan-Containing Oxalamide Kinase Inhibitor Scaffolds

Given the oxalamide class precedent for kinase inhibition established in US Patent US20060241104A1 [2], the target compound's unique dual furan regioisomer motif and chiral 1-phenylethyl group make it a suitable candidate for SAR expansion studies. Researchers seeking to probe how furan-2-yl vs. furan-3-yl orientation affects kinase binding can use this compound as a probe, comparing it directly against mono-furan analogs (e.g., CAS 1396883-00-3). The computed logP of 3.14 and zero Lipinski violations [1] support its suitability for cell-based kinase assays, provided enantiomerically defined material is procured.

Mitochondrial Enzyme Inhibition Screening Using FAHD1 or Related Oxaloacetate Decarboxylase Assays

The demonstration that N1,N2-diaryl oxalamides inhibit FAHD1 in the low micromolar range [3] provides a rational basis for screening the target compound against this or related mitochondrial enzymes. The structural differentiation—geminal bis-furan tertiary alcohol vs. the simpler diaryl oxalamides tested—offers the opportunity to explore whether the additional hydrogen-bonding capacity (5 donors, 5 acceptors) enhances or diminishes target engagement. Procurement of high-purity material (>95%) is recommended for reproducible enzyme assay results.

Physicochemical and ADME Property Profiling of Furan-Rich Oxalamide Chemical Space

With a computed logP of 3.14, logS of -2.69, and zero Lipinski violations [1], the target compound occupies a distinct region of drug-like property space compared to more polar (lower logP) or more lipophilic (higher logP) oxalamide analogs. This profile supports its use as a reference compound in systematic physicochemical and ADME (absorption, distribution, metabolism, excretion) profiling studies aimed at understanding how dual furan substitution affects solubility, permeability, and metabolic stability, particularly in comparison to mono-furan or thiophene-substituted analogs.

Enantiomer-Specific Biological Evaluation Enabled by Chiral 1-Phenylethyl Substituent

The presence of a single chiral center at the 1-phenylethyl carbon [1] distinguishes this compound from achiral N2-substituted analogs and enables enantiomer-specific biological evaluation. Research groups with access to chiral separation capabilities or enantioselective synthesis can use this compound to investigate whether the (R)- and (S)-enantiomers exhibit differential target binding, metabolic stability, or off-target profiles. This application scenario is directly supported by the quantitative chirality data and is not applicable to achiral analogs.

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.